molecular formula C8H9BrClN3O B1529112 4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine CAS No. 1289263-29-1

4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine

Cat. No. B1529112
M. Wt: 278.53 g/mol
InChI Key: NANDFJROGIOVKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of “4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine” is C8H9BrClN3O . The InChI code is 1S/C8H10ClN3O/c9-7-5-8(11-6-10-7)12-1-3-13-4-2-12/h5-6H,1-4H2 .


Physical And Chemical Properties Analysis

The molecular weight of “4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine” is 278.53 g/mol . It is a solid at room temperature .

Scientific Research Applications

  • Synthesis of Intermediate Compounds in Pharmacological Research
    4-(Pyrimidin-4-yl)morpholines have been utilized as key intermediates in the synthesis of compounds with pharmacological potential. For example, 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives have been synthesized as intermediates that inhibit tumor necrosis factor alpha and nitric oxide, showcasing their utility in cancer research (Lei et al., 2017).

  • PI3K and PIKKs Inhibition Research
    The molecule has been identified as a privileged pharmacophore for the inhibition of PI3K and PIKKs, essential pathways in cell signaling. The utility of morpholine as a kinase hinge binder, particularly in co-planar conformations with adjacent aromatic cores, is significant for research into selective kinase inhibitors, as seen in the study of novel inhibitors of the PI3K-AKT-mTOR pathway (Hobbs et al., 2019).

  • Antimicrobial Research
    Morpholine analogues, including 4-(Pyrimidin-4-yl)morpholines, have been used in the synthesis of compounds with significant antimicrobial properties. This includes efficacy against various bacterial and fungal strains, indicating the molecule's potential as a building block for new antimicrobial agents (Desai et al., 2013).

  • Parkinson's Disease Research
    The molecule has been involved in the synthesis of potential PET agents for imaging LRRK2 enzyme in Parkinson's disease. This highlights its role in developing diagnostic tools for neurodegenerative diseases (Wang et al., 2017).

  • Analgesic Activity Research
    Research has been conducted on pyrimidine derivatives, including those with morpholine groups, for their analgesic and ulcerogenic activities. This indicates the potential use of these compounds in pain management and the study of their safety profiles (Chaudhary et al., 2012).

  • Anti-inflammatory Agents Research
    Pyrimidine derivatives containing morpholine analogues have been synthesized and evaluated for their anti-inflammatory activities, suggesting their potential in developing new anti-inflammatory drugs (Chaydhary et al., 2015).

  • Cancer Research
    Some 4-anilinoquinazolines, substituted by morpholine groups, have been tested for their cytotoxic effects and structure-activity relationships in cancer research. The study of these compounds contributes to understanding their potential as cancer therapeutics (Jantová et al., 2001).

Safety And Hazards

“4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-(5-bromo-6-chloropyrimidin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClN3O/c9-6-7(10)11-5-12-8(6)13-1-3-14-4-2-13/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANDFJROGIOVKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=NC=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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